Temporin-1Oc
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPLLASLFSRLF |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of Temporin 1oc
Primary Amino Acid Sequence Elucidation
The primary structure of Temporin-1Oc, a member of the temporin family of antimicrobial peptides, has been identified as a 13-residue peptide chain. The specific sequence of amino acids is Phe-Leu-Pro-Leu-Leu-Ala-Ser-Leu-Phe-Ser-Arg-Leu-Phe. novoprolabs.com Like many other temporins, it possesses a hydrophobic character and a C-terminal amidation, which is a common post-translational modification in this peptide family. researchgate.netird.fr The sequence contains a single basic residue, Arginine (Arg), contributing to its cationic nature at neutral pH. novoprolabs.comresearchgate.net
Table 1: Primary Amino Acid Sequence of this compound
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) | Properties |
|---|---|---|---|
| 1 | Phe | F | Aromatic, Hydrophobic |
| 2 | Leu | L | Aliphatic, Hydrophobic |
| 3 | Pro | P | Cyclic, Hydrophobic |
| 4 | Leu | L | Aliphatic, Hydrophobic |
| 5 | Leu | L | Aliphatic, Hydrophobic |
| 6 | Ala | A | Aliphatic, Hydrophobic |
| 7 | Ser | S | Polar, Uncharged |
| 8 | Leu | L | Aliphatic, Hydrophobic |
| 9 | Phe | F | Aromatic, Hydrophobic |
| 10 | Ser | S | Polar, Uncharged |
| 11 | Arg | R | Basic, Positively Charged |
| 12 | Leu | L | Aliphatic, Hydrophobic |
| 13 | Phe | F | Aromatic, Hydrophobic |
Secondary Structure Determination in Model Environments
The secondary structure of temporins is highly dependent on the surrounding environment. In aqueous solutions, these peptides typically exist in a disordered or random coil state. mdpi.commdpi.com However, upon interaction with environments that mimic biological membranes, they undergo a significant conformational change. nih.gov
A defining characteristic of the temporin family is the adoption of an α-helical secondary structure in hydrophobic or membrane-mimetic environments. researchgate.netnih.gov This transition is crucial for their biological activity. The amphipathic nature of this helix, with hydrophobic and hydrophilic residues segregated on opposite faces, facilitates interaction with and disruption of microbial cell membranes. nih.gov Research on various temporins has consistently shown that in the presence of organic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or detergents such as sodium dodecyl sulfate (B86663) (SDS), the peptides fold into a stable α-helical conformation. mdpi.com For example, studies on Temporin A and Temporin L show they are unordered in water but assume a helical structure in 50% TFE or 30 mM SDS. mdpi.commdpi.com
The transition from a random coil to an α-helix is a direct consequence of the change in environmental polarity. The aqueous environment favors a disordered state, while the hydrophobic core of a membrane or the apolar nature of TFE promotes the formation of intramolecular hydrogen bonds that stabilize the α-helix. nih.gov This conformational flexibility is a key feature of many antimicrobial peptides, allowing them to remain soluble in an aqueous medium before folding into their active, membrane-inserting structure upon approaching a target cell. The degree of helicity is often directly correlated with the peptide's biological function. researchgate.net
Three-Dimensional Structure Research Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides in solution. plos.org For temporins, NMR studies are typically conducted in the presence of detergent micelles, which serve as simplified models for bacterial and eukaryotic cell membranes. mdpi.com Commonly used micellar systems include sodium dodecyl sulfate (SDS) to mimic negatively charged prokaryotic membranes and dodecylphosphocholine (B1670865) (DPC) to model zwitterionic eukaryotic membranes. mdpi.complos.org
By analyzing through-space correlations from Nuclear Overhauser Effect (NOE) data, researchers can calculate inter-proton distances and determine the peptide's fold. nih.govresearchgate.net NMR studies on temporins like Temporin A and Temporin L in SDS and DPC micelles have revealed that they adopt well-defined amphipathic α-helical structures. mdpi.complos.org These studies also provide insights into the peptide's orientation and depth of insertion within the micelle, showing, for instance, that some temporins lie parallel to the micelle surface while others may insert perpendicularly. mdpi.complos.org
Table 2: Common Micellar Models for NMR/CD Studies of Temporins
| Micelle System | Chemical Name | Charge | Membrane Mimicked |
|---|---|---|---|
| SDS | Sodium Dodecyl Sulfate | Anionic (-) | Prokaryotic (Bacterial) |
| DPC | Dodecylphosphocholine | Zwitterionic (+/-) | Eukaryotic (e.g., Mammalian) |
| LPS | Lipopolysaccharide | Anionic (-) | Gram-negative Bacterial Outer Membrane |
Circular Dichroism (CD) spectroscopy is a widely used method for rapidly assessing the secondary structure of peptides and proteins in various environments. biorxiv.org The technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the regular, chiral structures within the peptide backbone. unipi.it
An α-helical conformation gives a characteristic CD spectrum with negative bands near 222 nm and 208 nm, and a positive band around 193 nm. In contrast, a random coil conformation lacks these distinct features. mdpi.com For temporins, CD spectroscopy is invaluable for tracking the conformational switch from a disordered state in aqueous buffer to an α-helical structure upon addition of membrane-mimetic agents like TFE or SDS micelles. mdpi.comnih.govmdpi.com By quantifying the intensity of the CD signal, particularly at 222 nm, researchers can estimate the percentage of α-helicity in the peptide under different conditions, providing crucial data that correlates structure with environmental factors and biological activity. mdpi.com
Computational Modeling and Simulation of Peptide Structure
Computational modeling and simulation have become indispensable tools for investigating the structure-function relationships of peptides like this compound. These methods provide atomic-level insights into peptide conformation, which are often transient and environment-dependent, complementing experimental techniques. For temporins, computational approaches are key to understanding how they interact with and disrupt microbial membranes. researchgate.net While specific computational studies focusing exclusively on this compound are not widely documented, the established methodologies are readily applicable to analyze its structure and behavior.
De novo structure prediction algorithms are used to model the three-dimensional conformation of a peptide from its amino acid sequence alone. PEP-FOLD is a prominent example of such a tool, designed for the rapid prediction of structures for linear peptides ranging from 5 to 50 amino acids. biomedpress.org
The PEP-FOLD3 server operates by simplifying the protein folding problem. It uses a structural alphabet, which is a library of prototype four-residue fragments, to represent the possible local conformations of the peptide backbone. The algorithm assembles these fragments based on sequence information and refines the resulting models using a coarse-grained force field. biomedpress.org This process generates a set of possible conformations, or models, which are then clustered and ranked. The top-ranked models represent the most probable structures of the peptide in solution. biomedpress.org
For a peptide such as this compound, a researcher would input its primary sequence (FLPLLASLFSRLF) into the PEP-FOLD3 server. The output would provide several candidate 3D structures. Analysis of these predicted models would likely reveal a propensity for an α-helical conformation, a common structural motif for temporins in hydrophobic environments, which is believed to be critical for their membrane-disrupting activity. researchgate.net
Table 1: Amino Acid Sequence of this compound | | | | | | | | | | | | | | |---|---|---|---|---|---|---|---|---|---|---|---|---| | Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | | Amino Acid | Phe | Leu | Pro | Leu | Leu | Ala | Ser | Leu | Phe | Ser | Arg | Leu | Phe |
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For peptides, MD simulations provide a virtual microscope to observe conformational changes, interactions with solvent molecules, and binding to biological targets like cell membranes. nih.gov
The process involves placing a predicted or experimentally determined peptide structure into a simulated environment, such as a box of water molecules or a lipid bilayer representing a cell membrane. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of each atom over a series of small time steps.
MD simulations have been extensively used to study other temporins, yielding key insights. For instance, simulations of Temporin L and Temporin B have been used to:
Investigate peptide aggregation in aqueous solution. mdpi.com
Analyze the process of peptide insertion into bacterial and model membranes.
Characterize the specific orientation and depth of peptide penetration into the lipid bilayer.
Understand how amino acid substitutions affect peptide structure and function. researchgate.net
Applying MD simulations to this compound could similarly illuminate the structural basis of its biological profile. Simulations could model its interaction with both bacterial and eukaryotic (e.g., red blood cell) model membranes, potentially explaining its high hemolytic activity and providing a foundation for designing analogues with improved cell selectivity. nih.gov
Investigation of Biological Activities in Research Models
Analysis of Antimicrobial Spectrum against Research Microorganisms
Temporin-1Oc has demonstrated a distinct antimicrobial profile, showing potent activity primarily against Gram-positive bacteria, a characteristic shared by many members of the temporin family. nih.gov
Activity Profiles against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus USA300, VISA strains)
In laboratory studies, this compound exhibits significant efficacy against clinically relevant Gram-positive pathogens. It is notably active against the methicillin-resistant Staphylococcus aureus (MRSA) strain USA300, a leading cause of skin and soft-tissue infections. Research has determined its Minimum Inhibitory Concentration (MIC) against this strain to be 1.56 μM. cdnsciencepub.comnih.gov
Furthermore, this compound has shown potent activity against vancomycin-intermediate Staphylococcus aureus (VISA) strains. nih.govmdpi.comresearchgate.net Specifically, against the VISA Mu50 strain, a MIC of 1.6 μM has been recorded, highlighting its potential to combat strains with reduced susceptibility to conventional glycopeptide antibiotics. nih.govmdpi.comresearchgate.net
Table 1: Antimicrobial Activity of this compound against Gram-Positive Bacteria
| Bacterial Strain | Type | MIC (μM) | Reference |
|---|---|---|---|
| Staphylococcus aureus USA300 | MRSA | 1.56 | cdnsciencepub.comnih.gov |
| Staphylococcus aureus Mu50 | VISA | 1.6 | nih.govmdpi.comresearchgate.net |
Activity Profiles against Fungal Pathogens (e.g., Candida albicans)
The antifungal activity of this compound has been evaluated as part of broader screenings of temporin peptides. In a study comparing six different temporins, this compound was tested against the fungal pathogen Candida albicans. While specific MIC values for this compound were part of the comprehensive study, it was noted that other temporins, such as Temporin-1Ga and Temporin-1OLa, exhibited more potent activity against the tested fungal strains. cdnsciencepub.comnih.gov In that particular study, the MIC for the more active temporins against C. albicans was 12.5 µM, suggesting this compound's activity is less pronounced. cdnsciencepub.com Generally, the temporin family is recognized as being more potent against Gram-positive bacteria than fungi. nih.govmdpi.com
Comparative Studies with Other Temporin Peptides (e.g., Temporin-1Ga, Temporin-1OLa, Temporin-A)
Comparative analyses highlight the relative potency of this compound within its family.
When tested against S. aureus USA300 , this compound (MIC 1.56 μM) is more potent than Temporin-1Ga (MIC 3.1 μM) and shows comparable or slightly higher potency than Temporin-1OLa (MIC 1.6–3.1 μM). cdnsciencepub.comnih.gov
Against the VISA Mu50 strain , this compound (MIC 1.6 μM) is significantly more active than both Temporin-1Ga (MIC 6.2 μM) and Temporin-1OLa (MIC 3.1 μM). nih.govmdpi.comresearchgate.net
In antifungal assays against C. albicans , both Temporin-1Ga and Temporin-1OLa (MIC 12.5 μM) were found to be more active. cdnsciencepub.com
Temporin-A , another well-studied member of the family, has an MIC of 8 mg/L (approximately 6.1 µM) for VISA strains. ahajournals.org Its activity against C. albicans has been reported with an MIC of 320 µg/mL. nih.gov These values indicate that this compound possesses stronger activity against VISA strains than Temporin-A.
Table 2: Comparative Antimicrobial Activity (MIC in μM)
| Peptide | S. aureus USA300 | VISA strain Mu50 | C. albicans |
|---|---|---|---|
| This compound | 1.56 | 1.6 | **>12.5*** |
| Temporin-1Ga | 3.1 | 6.2 | 12.5 |
| Temporin-1OLa | 1.6 - 3.1 | 3.1 | 12.5 |
| Temporin-A | Not directly compared | ~6.1 | ~244 |
\Inferred from studies where it was found to be less active than Temporin-1Ga/OLa. cdnsciencepub.comnih.gov*
Elucidation of Molecular Mechanisms of Action
Research into the temporin family has provided insights into their mode of killing microorganisms, which is primarily centered on the disruption of the cell membrane.
Membrane Interaction and Permeabilization Studies
The primary mechanism of action for temporins, including this compound, involves direct interaction with and disruption of the microbial cytoplasmic membrane. mdpi.comresearchgate.net The rapid killing kinetics observed with related temporins against MRSA are consistent with a mechanism that targets and damages the bacterial membrane. nih.gov This membranolytic action is a hallmark of many antimicrobial peptides, allowing them to overcome conventional resistance mechanisms that often involve intracellular targets. nih.gov The ability of these peptides to permeabilize the membrane leads to the leakage of cellular contents and ultimately, cell death. mdpi.com
Detergent-like Mode of Action Hypothesis
The specific model often used to describe the membrane disruption by temporins is the "detergent-like" mechanism. nih.govnih.gov According to this hypothesis, the peptide monomers first bind to the surface of the bacterial membrane. Once a threshold concentration is reached, the peptides insert themselves into the lipid bilayer. This insertion disrupts the packing of the lipid acyl chains, effectively solubilizing the membrane in a manner analogous to a detergent. nih.govgoogle.com This process leads to the disintegration of the membrane structure and is consistent with the rapid bactericidal activity observed for the temporin family. nih.gov
Studies on Membrane Integrity Disruption (e.g., Electron Microscopy)
The primary mechanism of action for many antimicrobial peptides, including the temporin family, involves the disruption of microbial cell membrane integrity. This process has been visualized in detail using advanced imaging techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM). While specific electron microscopy studies focusing exclusively on this compound are not prevalent in the reviewed literature, research on closely related temporins provides significant insight into the family's shared membranolytic capabilities.
Studies on other temporins, such as Temporin 1CEa, have employed SEM and TEM to observe the morphological changes induced in target cells. mdpi.commdpi.com These investigations revealed that at sufficient concentrations, the peptide causes significant damage to the cell membrane, leading to breakage and the subsequent leakage of intracellular contents. mdpi.com Similarly, research on the analog [K3]temporin-SHa demonstrated through electron microscopy that the peptide induces alterations and perforations in the structure of fungal cells. cdnsciencepub.com Atomic force microscopy (AFM) and field emission gun-scanning electron microscopy (FEG-SEM) have also been used to visualize the membrane damage inflicted by temporins on bacteria and parasites, confirming their membranolytic mechanism of action. nih.gov These studies collectively show that temporins can create physical disruptions in the membrane, a key step in their antimicrobial activity.
Role of Peptide Concentration in Membrane Modulation
The concentration of temporin peptides plays a critical role in modulating their interaction with and effect on microbial membranes. The antimicrobial action is not a simple on-off switch but a nuanced process that varies with the peptide-to-lipid ratio. At lower concentrations, temporins may bind to the membrane surface and cause localized perturbations. researchgate.net Research on Temporin B and Temporin L using molecular dynamics simulations showed that at relatively low concentrations, the peptides spread on the membrane surface, interacting primarily with the lipid head groups rather than inserting deeply into the bilayer. researchgate.netmdpi.com
As the peptide concentration increases, the effects become more pronounced. A key finding is that the mechanism of disruption can change. At intermediate concentrations, temporins can aggregate and induce the formation of pores or channels, such as the "toroidal pore" model, which leads to the leakage of cellular contents. nih.govresearchgate.net At very high concentrations, a more drastic, "detergent-like" mechanism can occur, where the peptides effectively dissolve the membrane, leading to complete cell lysis. nih.govird.fr
Molecular dynamics simulations have further elucidated this concentration-dependent behavior. At high concentrations, temporins like B and L can aggregate into clusters on the membrane surface. These clusters are capable of extracting lipids from the bilayer, forming tubule-like protrusions and causing significant, non-uniform disruption without necessarily creating stable pores. mdpi.com This highlights that the concentration of the peptide dictates the specific structural changes imposed on the target membrane, ranging from subtle perturbations to complete disintegration.
| Peptide Concentration | Observed Effect on Model Membranes | Proposed Mechanism |
| Low | Localized perturbation, increased mobility of lipid chains. researchgate.net | Peptides spread on the membrane surface, interacting with lipid head groups. researchgate.netmdpi.com |
| Intermediate | Formation of pores, channels, and membrane leakage. nih.govresearchgate.net | Peptides aggregate and insert into the membrane, forming structures like toroidal pores. nih.gov |
| High | Formation of tubule-like protrusions, membrane disintegration. mdpi.commdpi.com | Peptides form clusters, extract lipids, and can cause a "detergent-like" effect. nih.govmdpi.com |
Interaction with Specific Microbial Cellular Components
The initial step in the antimicrobial action of temporins is the binding to the microbial cell surface, an interaction often mediated by specific cellular components. Temporins, being cationic peptides, are electrostatically attracted to the negatively charged molecules present on microbial membranes. nih.gov
A primary target for many temporins, particularly in Gram-negative bacteria, is Lipopolysaccharide (LPS) . conicet.gov.ar LPS constitutes the outer leaflet of the outer membrane and provides a strong anionic surface that attracts and binds the peptides. This interaction is not merely an anchor; it can also induce a conformational change in the peptide, promoting the adoption of an α-helical structure which is crucial for its subsequent insertion into the membrane. nih.gov Studies on Temporin 1CEa have confirmed its ability to bind to LPS. mdpi.com
In addition to LPS, temporins interact with specific phospholipids (B1166683) in the cell membrane. Research has shown that Temporin 1CEa can target phosphatidylserine (PtdSer) , a phospholipid that is often overexpressed on the surface of cancer cells, contributing to its anticancer activity. mdpi.commdpi.com The interaction with anionic phospholipids like phosphatidylglycerol (PPG) is also critical. mdpi.com The affinity for these negatively charged lipids helps to concentrate the peptide at the membrane surface, facilitating its disruptive action.
Structure Activity Relationship Sar and Peptide Design Research
Identification of Key Structural Determinants for Peptide Activity
A fundamental principle in the SAR of antimicrobial peptides, including temporins, is the balance between hydrophobicity and cationicity. nih.gov Generally, an increase in positive charge can enhance the initial electrostatic attraction to negatively charged bacterial membranes, while optimal hydrophobicity is necessary for membrane insertion and disruption. nih.gov Studies on Temporin-1CEc and Temporin-1CEb analogues have demonstrated that modulating this balance by introducing Lysine (to increase cationicity) and Leucine (to adjust hydrophobicity) can lead to improved biological activity and a broader spectrum of action. nih.govmdpi.com For Temporin-1Oc, with a net positive charge of +1 (from the Arginine residue), its activity is likely dependent on its significant hydrophobicity conferred by the numerous Leucine and Phenylalanine residues. Any rational design of this compound analogues would need to carefully consider how modifications would alter this delicate balance.
Rational Design and Synthesis of this compound Analogues and Derivatives
There is a notable absence of published studies detailing the rational design and synthesis of analogues or derivatives specifically based on the this compound sequence. The following sections reflect general strategies applied to other temporins, which could theoretically be applied to this compound.
A common strategy for modifying temporins is to alter their net positive charge. For example, analogues of Temporin F and Temporin-1CEb were engineered with Lysine substitutions to increase their cationicity, which in some cases led to enhanced antimicrobial activity. mdpi.comresearchgate.net This approach could be applied to this compound by substituting neutral amino acids like Alanine, Serine, or Leucine with Lysine or Arginine to potentially boost its interaction with Gram-negative bacteria, which are often less susceptible to temporins. unimi.it Modifying the amphipathicity—the spatial separation of hydrophobic and hydrophilic residues in the peptide's helical structure—is another key strategy. The effects of such changes would need to be experimentally verified for this compound.
The substitution of L-amino acids with their D-enantiomers is a widely used technique to enhance peptide stability against proteolytic degradation and, in some cases, to modulate biological activity and reduce toxicity. nih.gov Extensive research on Temporin L has shown that single D-amino acid substitutions can significantly impact its hemolytic (red blood cell-lysing) activity. nih.govresearchgate.net For example, replacing specific residues in a Temporin L analogue with their D-isomers was found to preserve strong anti-Candida activity while abolishing toxicity towards human cells. nih.gov While this strategy holds promise, no studies have been published that apply D-amino acid substitutions to the this compound sequence.
Introducing conformational constraints through cyclization is another advanced strategy to improve the properties of antimicrobial peptides. Cyclization can enhance stability, receptor binding affinity, and selectivity. nih.gov Research on Temporin L has led to the development of the first-in-class cyclic analogues using various side-chain tethering strategies (e.g., lactam, triazole bridges). nih.govohsu.edunih.gov These modifications aimed to increase the α-helical content, which is often correlated with activity. ohsu.edu The design of cyclic or branched structures based on this compound has not been reported, representing a potential avenue for future research to develop novel antimicrobial agents.
Advanced Research Methodologies and Analytical Techniques for Temporin 1oc Studies
Peptide Synthesis and Purification Methodologies
The creation and isolation of pure Temporin-1Oc for research purposes rely on established and precise biochemical techniques.
Solid-phase peptide synthesis (SPPS) is the standard method for artificially producing this compound and its analogues. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.govpsu.edu The most common strategy employed is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.govmdpi.com
The process begins with a resin, such as Rink-amide MBHA, to which the C-terminal amino acid is attached. nih.govmdpi.com The Fmoc protecting group on the α-amino group of the attached amino acid is removed using a piperidine (B6355638) solution in a solvent like N,N'-dimethylformamide (DMF). psu.edu Subsequently, the next Fmoc-protected amino acid is activated and coupled to the newly deprotected amino acid. psu.edumdpi.com Activation of the amino acids can be achieved using various reagents, including HBTU, PyBOP, TBTU, or a combination of diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.govpsu.edu This cycle of deprotection and coupling is repeated until the entire peptide sequence is assembled. mdpi.com
Upon completion of the synthesis, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). nih.gov
Table 1: Key Reagents in Solid-Phase Peptide Synthesis of Temporins
| Reagent/Component | Function | Common Examples/Conditions |
| Resin | Solid support for peptide chain assembly. | Rink-amide MBHA nih.govmdpi.com |
| Protecting Group | Temporarily blocks the α-amino group. | Fmoc (9-fluorenylmethyloxycarbonyl) nih.govpsu.edu |
| Deprotection Agent | Removes the Fmoc protecting group. | 20% piperidine in DMF psu.edu |
| Activating Agents | Facilitate peptide bond formation. | HBTU, PyBOP, TBTU, DIC/HOBt nih.govpsu.edu |
| Solvents | Dissolve reagents and swell the resin. | DMF, Dichloromethane (DCM) nih.govmdpi.com |
| Cleavage Cocktail | Releases the peptide from the resin and removes side-chain protecting groups. | Trifluoroacetic acid (TFA)-based solutions nih.gov |
Following synthesis and cleavage from the resin, the crude peptide mixture contains the target peptide along with various truncated and failure sequences. High-performance liquid chromatography (HPLC) is an essential technique for both the purification and the assessment of the purity of the synthesized this compound. nih.govrcsb.org
Reverse-phase HPLC (RP-HPLC) is the most common mode used for peptide purification. nih.govrcsb.org In this method, the crude peptide solution is passed through a column packed with a nonpolar stationary phase (e.g., C18). A mobile phase, typically a gradient of increasing organic solvent (like acetonitrile) in water, is used to elute the peptides. nih.gov Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. nih.gov Fractions are collected and analyzed, often by mass spectrometry, to identify those containing the desired peptide. rcsb.org
The purity of the final product is also determined by analytical RP-HPLC. A highly pure sample will show a single major peak in the chromatogram. psu.edu Purity levels of over 95% are typically sought for biological and biophysical studies. anaspec.com
Biophysical Characterization Techniques
Understanding the mechanism of action of this compound requires a detailed biophysical characterization of its interactions with model biological membranes.
Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the thermodynamics of binding interactions in solution. azom.comyork.ac.uk It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n), from which the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. azom.com2bind.com
In a typical ITC experiment to study this compound, a solution of the peptide is titrated into a solution containing a model membrane system, such as liposomes or micelles, held at a constant temperature. york.ac.ukmdpi.com Each injection of the peptide results in a small heat change (either exothermic or endothermic) that is precisely measured by the calorimeter. york.ac.uk As the binding sites on the membrane model become saturated, the magnitude of the heat change per injection decreases until only the heat of dilution is observed.
The resulting data, a plot of heat change versus the molar ratio of peptide to lipid, is fitted to a binding model to extract the thermodynamic parameters. azom.com For instance, ITC has been used to study the binding of other temporins, like Temporin 1CEa, to lipopolysaccharide (LPS), revealing a dissociation constant (Kd) of approximately 0.1 µM. mdpi.commdpi.com This technique is invaluable for quantifying the forces driving the peptide-membrane interaction. 2bind.com
Table 2: Thermodynamic Parameters Obtainable from ITC
| Parameter | Symbol | Description |
| Binding Affinity | Ka (or Kd = 1/Ka) | Strength of the binding interaction between the peptide and the membrane. |
| Enthalpy Change | ΔH | Heat released or absorbed upon binding, reflecting changes in bond formation and conformation. azom.com |
| Stoichiometry | n | The molar ratio of peptide to lipid at saturation. azom.com |
| Gibbs Free Energy | ΔG | Overall energy change of the binding process, indicating spontaneity. |
| Entropy Change | ΔS | Change in the system's randomness, reflecting hydrophobic effects and conformational changes. azom.com |
Surface plasmon resonance (SPR) is a real-time, label-free optical technique used to study the kinetics of molecular interactions at a surface. wikipedia.orgsartorius.com It is highly sensitive to changes in the refractive index at the interface of a sensor chip, allowing for the detailed analysis of association and dissociation rates of peptides binding to immobilized lipid membranes. wikipedia.orgsartorius.com
To study this compound interactions, a model lipid bilayer is first formed on the surface of an SPR sensor chip, which is typically coated with a thin layer of gold. sartorius.com A solution containing this compound is then flowed over the sensor surface. unl.edu The binding of the peptide to the lipid membrane causes a change in the local refractive index, which is detected as a shift in the resonance angle of the reflected light. sartorius.com
The SPR signal, measured in resonance units (RU), is proportional to the mass of the peptide bound to the membrane. unl.edu By monitoring the signal over time during the association (peptide injection) and dissociation (buffer flow) phases, the kinetic rate constants (ka and kd) can be determined. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka. wikipedia.org SPR has been effectively used to detail the membrane interactions of other temporins, such as Temporin-SHa, revealing high-affinity binding to anionic model membranes. nih.gov
Differential scanning calorimetry (DSC) is a thermoanalytical technique that measures the heat difference between a sample and a reference as a function of temperature. york.ac.uk In the context of peptide-membrane studies, DSC is used to investigate how peptides like this compound perturb the physical state and organization of lipid bilayers. nih.govcdnsciencepub.com
Multilamellar vesicles (MLVs) are often used as a model membrane system. researchgate.net As these lipid vesicles are heated, they undergo a characteristic phase transition from a more ordered gel phase to a more fluid liquid-crystalline phase at a specific temperature (Tm). researchgate.net This transition is an endothermic process that is detected by the DSC instrument as a peak in the thermogram.
The presence of a membrane-active peptide like this compound can alter the thermotropic behavior of the lipid bilayer. researchgate.net By analyzing the changes in the main phase transition peak—such as a shift in the transition temperature (Tm), a change in the peak's width (cooperativity), or a change in the transition enthalpy (ΔH)—researchers can infer the nature of the peptide's interaction with the membrane. For example, a decrease in the enthalpy and a broadening of the transition peak suggest that the peptide disrupts the packing of the lipid acyl chains, which is characteristic of a detergent-like mechanism. nih.govresearchgate.net DSC studies on temporins have provided crucial insights into how these peptides destabilize and permeabilize bacterial membranes. nih.govcdnsciencepub.com
Microscopic Analysis for Cellular and Subcellular Effects
Microscopic techniques are crucial for directly observing the morphological changes induced by this compound in target cells. While specific studies focusing exclusively on this compound are not extensively detailed in current literature, the effects can be inferred from research on closely related temporin peptides, such as Temporin-1OLa, Temporin-1CEa, and Temporin-SHa. mdpi.comnih.govcdnsciencepub.comnih.gov These studies consistently show that temporins exert their antimicrobial effects by physically disrupting the cell membrane.
Scanning Electron Microscopy (SEM) for Surface Alterations
Scanning Electron Microscopy (SEM) is utilized to examine the external surface of microbial cells and visualize alterations following peptide treatment. For related temporins, SEM analysis reveals significant damage to the bacterial cell envelope. nih.govfrontiersin.org Studies on temporin-family peptides show that they cause severe membrane damage, leading to changes in morphology, perforation of the cell wall, and leakage of intracellular contents. cdnsciencepub.comnih.gov For instance, treatment of Staphylococcus aureus with Temporin-1OLa resulted in visibly damaged cells. nih.gov Similarly, the analogue [K3]temporin-SHa was observed to cause perforations and destruction of the fungal wall in Candida albicans. cdnsciencepub.com Based on these findings, it is expected that this compound would induce comparable surface alterations, causing microbial cells to lose their structural integrity.
Transmission Electron Microscopy (TEM) for Internal Structural Changes
Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structures of a cell, offering insights into subcellular damage. nih.gov TEM studies on various temporins confirm that their primary mechanism involves membrane disruption. mdpi.comnih.govcdnsciencepub.com In analyses of Temporin-1CEa, TEM revealed membrane breakage and subsequent leakage of cytoplasmic components in cancer cells. mdpi.com For [K3]temporin-SHa, TEM analysis of C. albicans showed a thinning and distortion of the cell wall, along with changes to the density and content of the cytoplasm. cdnsciencepub.com These observations support a mechanism where the peptide disrupts the membrane barrier, leading to cell death. It is highly probable that this compound acts via a similar membranolytic mechanism, causing catastrophic internal damage to target cells.
Bioinformatic and Chemometric Approaches
Bioinformatic and chemometric tools are essential for analyzing the vast amount of data generated in peptide research, from sequence analysis to correlating physical properties with biological function.
Database Analysis and Sequence Alignment
This compound, originally isolated from the frog Rana ornativentris, has the amino acid sequence FLPLLASLFSRLF-NH2. nih.gov Bioinformatic analysis of this compound alongside other temporins, such as Temporin-CPa, Temporin-CPb, Temporin-1Ga, Temporin-1OLa, and Temporin-1SPa, has been performed using antimicrobial peptide databases and tools like NCBI-BLAST. nih.govfrontiersin.org This comparative analysis led to the classification of these peptides into distinct models or types based on sequence similarities and structural motifs. nih.gov Such classifications are significant as they can help predict the function and mechanism of new or less-studied peptides based on their relation to well-characterized family members. The analysis of Temporin-1OLa, which shares a sequence model with a large percentage of temporins, conferred greater significance to its structural findings as a representative of the family. nih.gov
Correlation of Structural Features with Observed Activities
A critical aspect of peptide research is understanding the relationship between a peptide's physicochemical properties and its biological effects. For this compound and its cohort, studies have correlated structural features like hydrophobicity and net charge with antimicrobial efficacy and toxicity. nih.gov
This compound exhibits potent activity against the Gram-positive bacterium Staphylococcus aureus USA300, with a Minimum Inhibitory Concentration (MIC) of 1.56 μM. nih.gov However, this high efficacy is coupled with significant toxicity, as demonstrated by its high hemolytic activity (HL₅₀ < 12.5 μM). nih.gov This results in a very low cell selectivity index (CSI), which is a ratio of toxicity to activity.
Chemometric analysis within this group of peptides has shown a direct correlation between hydrophobicity and cytotoxicity. nih.gov A common method to estimate hydrophobicity is by measuring the retention time (tR) on a reverse-phase high-performance liquid chromatography (HPLC) column. Peptides with longer retention times are more hydrophobic. This compound has a high retention time, which aligns with its high hemolytic activity. nih.gov This contrasts with less hemolytic peptides like Temporin-1OLa, which has a more favorable balance of moderate hydrophobicity and potent antibacterial action, resulting in a higher cell selectivity. nih.gov These structure-activity relationship studies are fundamental for the rational design of new synthetic analogues with improved therapeutic potential, aiming to enhance antimicrobial potency while minimizing toxicity to host cells. mdpi.com
Interactive Data Table: Physicochemical and Biological Properties of this compound and Related Peptides nih.gov
The table below summarizes key data points from a comparative study of six temporin peptides. You can sort the table by clicking on the headers to compare the properties of this compound with other members of its family.
| Peptide | Sequence | Hydrophobicity (t_R, min) | MIC vs. S. aureus (μM) | Hemolysis (HL₅₀, μM) | Cell Selectivity Index (CSI) |
|---|---|---|---|---|---|
| Temporin-CPa | VNWLLRKY | 17.4 | 12.5 | >100 | >8 |
| Temporin-CPb | INWLLRKY | 17.6 | >25 | >100 | - |
| Temporin-1Ga | FLSFLPKVF | 19.6 | 3.1 | 12.5 | 4 |
| This compound | FLPLLASLFSRLF | 22.3 | 1.56 | <12.5 | <8 |
| Temporin-1OLa | FPFVVALLIL | 22.2 | 1.6-3.1 | 50 | 16-32 |
| Temporin-1SPa | LLRWFIPW | 20.5 | 6.25 | 100 | 16 |
Future Research Trajectories and Unaddressed Questions
Deeper Mechanistic Insights into Peptide-Membrane Interactions
A primary area for future research lies in elucidating the precise molecular mechanisms governing the interaction of Temporin-1Oc with microbial membranes. While it is generally understood that temporins, as a class, disrupt membrane integrity, the specifics of this process for this compound are not fully characterized. nih.govmdpi.com Future investigations should aim to:
Characterize the specific lipid-binding preferences of this compound. Understanding its affinity for different phospholipid headgroups and acyl chain compositions will be crucial in explaining its target selectivity.
Determine the structural changes the peptide undergoes upon membrane binding. While temporins are known to adopt an α-helical structure in membrane-mimicking environments, detailed structural studies using techniques like solid-state NMR or neutron scattering could reveal the specific orientation and depth of membrane insertion for this compound. nih.govmdpi.com
Investigate the potential for pore formation versus a "carpet-like" mechanism of membrane disruption. Advanced microscopy techniques, such as atomic force microscopy, could visualize the topographical changes induced on model membranes in real-time. nih.gov Some temporins are known to cause tubule-like protrusions on membranes, and it would be valuable to determine if this compound shares this characteristic. mdpi.com
Exploration of Broadened Research Applications for this compound Analogues
The development and study of this compound analogues represent a promising strategy to enhance its therapeutic potential and explore new applications. By systematically modifying its amino acid sequence, researchers can modulate key properties such as hydrophobicity, net charge, and helical propensity to improve its activity and reduce potential toxicity. mdpi.com
Future research in this area should focus on:
Designing analogues with enhanced activity against a broader spectrum of pathogens , including Gram-negative bacteria and fungi, where many temporins show limited efficacy. researchgate.net
Developing analogues with increased selectivity for microbial cells over host cells to minimize hemolytic activity, a common limitation of antimicrobial peptides. nih.govmdpi.com
Investigating the potential of this compound analogues as anticancer or antiviral agents. Some temporins have demonstrated these activities, and exploring this potential for this compound derivatives could open up new therapeutic avenues. mdpi.comresearchgate.net
A study on temporin-1OLa, a related peptide, demonstrated that it could preferentially target methicillin-resistant Staphylococcus aureus (MRSA) by damaging the bacterial membranes. nih.gov Similar mechanistic studies on novel this compound analogues will be critical.
Advanced Computational and Experimental Integration for Peptide Design
The rational design of novel peptide analogues can be significantly accelerated by integrating computational modeling with experimental validation. cecam.orgmdpi.com This synergistic approach can help predict the structure-activity relationships of new peptide sequences before they are synthesized, saving time and resources.
Future directions include:
Utilizing molecular dynamics simulations to model the interaction of this compound and its analogues with bacterial membranes at an atomic level. mdpi.com This can provide insights into binding modes and the energetic favorability of different peptide conformations.
Employing machine learning algorithms and quantitative structure-activity relationship (QSAR) models to predict the antimicrobial activity and toxicity of new analogue designs based on their physicochemical properties. cecam.org
Developing high-throughput screening methods to rapidly test the biological activity of newly designed peptides, allowing for the efficient identification of promising candidates for further development. cecam.org A recent computational study successfully designed a fusion protein incorporating temporin 1CEa, demonstrating the potential of these in silico approaches. biomedpress.org
Investigation of Post-Translational Modifications and their Impact on Peptide Function
Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis that can significantly alter their function, stability, and localization. wikipedia.org For antimicrobial peptides like the temporins, C-terminal amidation is a common and often crucial modification. nih.gov
Future research should explore:
The precise role of C-terminal amidation on the activity and stability of this compound. While it is a common feature of temporins, quantifying its specific contribution to membrane interaction and resistance to proteolysis for this particular peptide is important.
The potential for other naturally occurring or synthetic PTMs to enhance the properties of this compound. Modifications such as glycosylation or lipidation could potentially improve its solubility, stability, or targeting capabilities. wikipedia.orgnih.gov
How PTMs might influence the interaction of this compound with its molecular targets. Understanding these effects is crucial for the rational design of modified peptides with improved therapeutic profiles. jpt.cominnovagen.com
By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound and its analogues, paving the way for the development of new and effective antimicrobial and potentially other therapeutic agents.
Q & A
Q. How can researchers reconcile discrepancies in this compound’s activity across different bacterial strains?
- Methodological Answer : Perform comparative genomics on resistant vs. susceptible strains to identify genetic determinants (e.g., efflux pumps, membrane lipid composition). Validate findings via gene knockout/complementation assays .
Framework Integration for Rigor
- PICO Framework : Use Population (e.g., bacterial strain), Intervention (this compound dose), Comparison (control peptide), Outcome (MIC reduction) to structure hypotheses .
- FINER Criteria : Ensure questions are Feasible (resource-aware), Novel (address literature gaps), Ethical (animal welfare compliance), and Relevant (therapeutic potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
